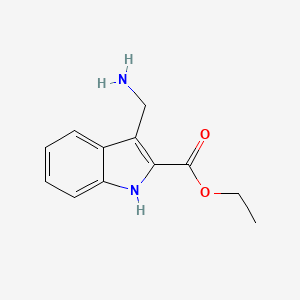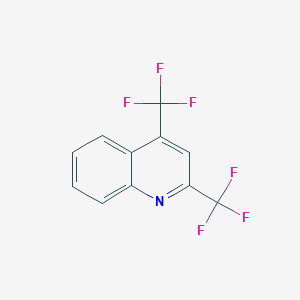
2,4-Bis(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Bis(trifluoromethyl)quinoline” is a chemical compound with the formula C11H5F6N . It is a key intermediate in the synthesis of quinoline derivatives .
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves multicomponent reactions . For instance, a series of 2-((4-fluorophenyl)thio)quinoline linked (bis)-trifluoromethyl substituted N-arylquinolone derivatives have been synthesized via a one-pot multicomponent reaction .
Molecular Structure Analysis
The molecular structure of “this compound” has been established through X-ray crystal structure analysis . It crystallizes in the monoclinic space group P21/c with cell parameters a = 16.678(2)Å, b = 17.492(7)Å, c = 8.286(4)Å, β = 97.50(2), V = 2396.5(16)Å3 and Z = 4 .
Chemical Reactions Analysis
“this compound” and its derivatives are involved in various chemical reactions. For example, the reactions of α-naphthylamine with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene lead to the formation of 2-amino-4,4-bis(trifluoromethyl)-3-cyano-1,4-dihydrobenzo[h]quinoline .
Physical And Chemical Properties Analysis
“this compound” is a solid substance with an off-white appearance . Its melting point ranges from 62.5 - 64.7 °C .
Aplicaciones Científicas De Investigación
Photocyclization and Emission Properties
2,4-Bis(trifluoromethyl)quinoline and its derivatives have been investigated for their unique photocyclization properties and emission color changes. In a study, certain derivatives displayed emission color changes from yellowish-green to blue upon irradiation, indicating photoreactions. These reactions depended on solvent polarity and the substituents on the benzene ring. This characteristic suggests potential applications in photoreactive materials (Karasawa et al., 2016).
Applications in Agrochemical Research
2,4-Bis(fluoroalkyl)quinoline-3-carboxylates, related to this compound, have been synthesized for potential applications in agrochemical research. These compounds serve as intermediates for further chemical diversification, indicating their utility in developing agrochemical ingredients (Aribi et al., 2018).
Optical and Morphological Studies
In a study focusing on tri-fluoromethyl substituted quinoxalines, which are structurally related to this compound, the optical properties such as absorption, emission, and quantum yield were explored. These compounds exhibited fluorescence and Aggregation Induced Emission (AIE), suggesting potential applications in optical materials and sensors (Rajalakshmi & Palanisami, 2020).
Crystal Structure Analysis
The crystal structures of 2,8-bis(trifluoromethyl)quinolines, a related compound, have been analyzed to understand their supramolecular arrangements. This understanding aids in the development of materials with specific molecular interactions and properties (de Souza et al., 2015).
Synthesis and Chemical Reactions
The synthesis of trifluoromethyl-substituted quinolines, including this compound derivatives, has been explored. These studies provide insights into efficient synthesis methods that are crucial for the large-scale production and application of these compounds in various fields (Seitz & Maas, 2021).
Bioimaging and Pharmaceutical Applications
Certain 2,4-disubstituted 7-aminoquinolines, which include the trifluoromethyl group, exhibit strong intramolecular charge-transfer fluorescence. This property has been utilized for live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. These findings suggest applications in bioimaging and the development of fluorescent probes (Chen et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds such as mefloquine, which also contain a quinoline structure, have been shown to target plasmodium species, the parasites responsible for malaria
Mode of Action
It has been suggested that similar compounds inhibit the growth of certain parasites, such as trichomonas vaginalis . This inhibition is thought to occur through the production of reactive oxygen species and lipid peroxidation
Biochemical Pathways
It has been suggested that similar compounds may interfere with the redox homeostasis of parasites, leading to oxidative stress . This can result in damage to the parasite’s cellular structures and ultimately lead to cell death .
Result of Action
It has been suggested that similar compounds can cause oxidative stress in parasites, leading to cell death
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins . For instance, molecular docking studies showed that a similar compound, QDA-1, has a favorable binding mode in the active site of the Trichomonas vaginalis enzymes purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase .
Cellular Effects
In cellular studies, 2,4-Bis(trifluoromethyl)quinoline has shown significant effects on various types of cells. For example, QDA-1, a similar compound, completely inhibited T. vaginalis growth and increased reactive oxygen species production and lipid peroxidation after 24 hours of treatment .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Propiedades
IUPAC Name |
2,4-bis(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N/c12-10(13,14)7-5-9(11(15,16)17)18-8-4-2-1-3-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZCBCPFRDLHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2714940.png)
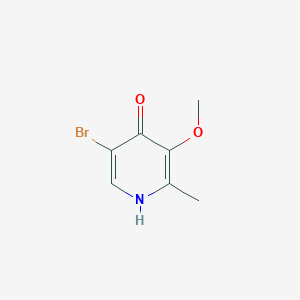
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2714944.png)
![Cyclohexyl-[[2-(hydroxymethyl)phenyl]methyl]ammonium](/img/structure/B2714945.png)
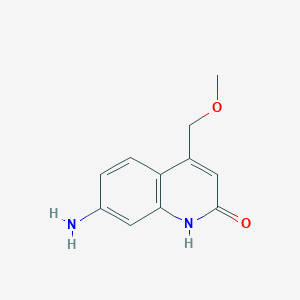
![N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2714947.png)

![N-isobutyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-3-piperidinecarboxamide](/img/structure/B2714949.png)
![3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2714950.png)
![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2714951.png)
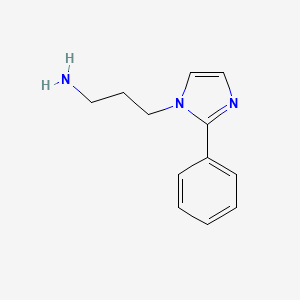
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714955.png)
